(2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide
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Overview
Description
(2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide is a chemical compound with the molecular formula C6H14Br2N. It is commonly used in organic synthesis and various industrial applications. This compound is known for its reactivity and versatility in forming various derivatives, making it valuable in chemical research and production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide typically involves the reaction of 2-bromoethylamine with isopropylamine and methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound often involves a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines, thiols, and alcohols to form substituted derivatives.
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted amines, amine oxides, and reduced amine derivatives. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of (2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This property is exploited in medicinal chemistry for the development of drugs that target specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-bromoethylamine hydrobromide: Similar in structure but lacks the methyl and isopropyl groups.
N-methyl-2-bromoethylamine: Contains a methyl group but not the isopropyl group.
N-isopropyl-2-bromoethylamine: Contains an isopropyl group but not the methyl group.
Uniqueness
(2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide is unique due to the presence of both methyl and isopropyl groups, which enhance its reactivity and versatility in chemical synthesis. These structural features make it a valuable intermediate in the production of a wide range of chemical products.
Properties
CAS No. |
89599-72-4 |
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Molecular Formula |
C6H15Br2N |
Molecular Weight |
261.00 g/mol |
IUPAC Name |
N-(2-bromoethyl)-N-methylpropan-2-amine;hydrobromide |
InChI |
InChI=1S/C6H14BrN.BrH/c1-6(2)8(3)5-4-7;/h6H,4-5H2,1-3H3;1H |
InChI Key |
BALMFGWFICRBGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCBr.Br |
Purity |
95 |
Origin of Product |
United States |
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